Hept-6-enylzinc bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bromozinc(1+);hept-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,1-2,4-7H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCRCYXTAKJKBU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCCC=C.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313735 | |
| Record name | Zinc, bromo-6-heptenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-73-6 | |
| Record name | Zinc, bromo-6-heptenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of Hept 6 Enylzinc Bromide
Direct Insertion of Zinc into Organic Halides
The most straightforward route to Hept-6-enylzinc bromide involves the oxidative addition of zinc metal into the carbon-bromine bond of a suitable precursor, 7-bromo-1-heptene (B130210). This reaction is fundamentally similar to the formation of Grignard reagents. However, the direct reaction of standard zinc dust with alkyl bromides can be sluggish and often requires activation of the zinc surface to proceed efficiently. wikipedia.org
To overcome the low reactivity of commercial zinc dust, various methods for preparing highly reactive "activated" zinc have been developed. These preparations are crucial for the successful synthesis of organozinc halides from less reactive organic halides like alkyl bromides.
Rieke Zinc: One of the most potent forms of activated zinc is Rieke Zinc, prepared by the chemical reduction of a zinc salt, typically zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium in a suitable solvent such as tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net The resulting high-surface-area, finely divided zinc powder exhibits significantly enhanced reactivity, readily inserting into carbon-halogen bonds under mild conditions. riekemetals.com The reactivity of Rieke Zinc can be influenced by the salts present in the supernatant after its preparation, which can affect the structure of the resulting organozinc product. nih.govacs.org
Knochel's Activated Zinc: A widely used and practical method for zinc activation involves treating commercially available zinc dust with activating agents. Professor Paul Knochel's research group has demonstrated that the use of zinc powder in the presence of lithium chloride (LiCl) in THF greatly facilitates the insertion reaction. organic-chemistry.org LiCl is thought to break up zinc aggregates and clean the metal surface, allowing for a high-yielding preparation of a broad range of functionalized organozinc reagents from inexpensive alkyl bromides at room temperature or slightly elevated temperatures. organic-chemistry.orgresearchgate.net Other activators, such as 1,2-dibromoethane (B42909) or iodine, can also be employed to initiate the reaction. scribd.comresearchgate.net
Table 1: Comparison of Zinc Activation Methods for Organozinc Synthesis
| Activation Method | Reagents | Typical Conditions | Key Advantages |
|---|---|---|---|
| Rieke Zinc | ZnCl₂, Lithium, Naphthalene | THF, Room Temp. | Highest reactivity, useful for unreactive halides. wikipedia.orgresearchgate.net |
| Knochel's Method | Zinc dust, LiCl | THF, 25-50°C | Operationally simple, high yields, good functional group tolerance. organic-chemistry.org |
| Iodine Activation | Zinc dust, I₂ (catalytic) | Polar aprotic solvents (e.g., DMA), 80°C | Effective for unactivated alkyl halides. scribd.com |
| Acid Washing | Zinc dust, Dilute HCl | Aqueous, then solvent wash and drying | Removes surface oxides, general-purpose activation. thieme-connect.com |
Continuous flow chemistry has emerged as a powerful technique for the synthesis of organozinc reagents, including this compound. springernature.com This methodology addresses many of the challenges associated with batch production, such as exothermicity, instability, and labor-intensive preparation. nih.gov In a typical flow setup, a solution of the organic halide (7-bromo-1-heptene) is passed through a heated column packed with zinc granules or turnings. acs.orgresearchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to a more reproducible and efficient synthesis. springernature.com The on-demand generation of the organozinc reagent enhances safety by minimizing the amount of the reactive species present at any given time. nih.gov The resulting solution of this compound can be used directly in subsequent reactions, a process known as telescoping. researchgate.net
Table 2: Advantages of Continuous Flow Synthesis for Organozinc Reagents
| Feature | Description |
|---|---|
| Enhanced Safety | Small reactor volume minimizes the accumulation of unstable and exothermic reagents. nih.govresearchgate.net |
| Improved Control | Precise control over temperature, flow rate, and residence time leads to higher reproducibility. springernature.com |
| Scalability | Production can be easily scaled up by extending the operation time or using a larger reactor. acs.org |
| High Efficiency | Complete conversion can often be achieved in a single pass through the reactor. acs.orgresearchgate.net |
| On-Demand Production | Reagents are generated as needed, avoiding issues with storage and degradation. springernature.comnih.gov |
Halogen-Zinc Exchange Reactions from Corresponding Organic Halides
An alternative to direct zinc insertion is the halogen-zinc exchange reaction. This method is particularly useful for preparing organozinc reagents from substrates that are incompatible with direct insertion conditions or contain sensitive functional groups. chemrxiv.orgresearchgate.net In this process, an organic halide reacts with a pre-formed organozinc compound, typically a more reactive one, to exchange the halogen atom for a zinc metal moiety.
For the synthesis of this compound, this would involve reacting 7-bromo-1-heptene or, more commonly, 7-iodo-1-heptene with a suitable organozinc reagent. While simple dialkylzincs are generally not reactive enough, more potent reagents like triorganozincates (R₃ZnLi), formed by combining a dialkylzinc with an organolithium, can facilitate the exchange. researchgate.net More recent developments have introduced milder and more selective exchange reagents, such as diethylzinc (B1219324) complexed with lithium amylate salts, which can perform iodide-zinc exchanges at room temperature. chemrxiv.orgchemrxiv.org
The primary precursor for generating the hept-6-enyl moiety via direct insertion or halogen-zinc exchange is a 7-halo-1-heptene. The choice between 7-bromo-1-heptene and 7-iodo-1-heptene is critical. Alkyl iodides are significantly more reactive towards both direct zinc insertion and halogen-zinc exchange than the corresponding bromides. nih.gov Therefore, 7-iodo-1-heptene would be the preferred precursor for milder reaction conditions. However, alkyl bromides are often more commercially available and less expensive, making methods that efficiently utilize them, such as those employing Rieke zinc or LiCl activation, highly valuable. organic-chemistry.orgresearchgate.net The precursor, 7-bromo-1-heptene, can itself be synthesized from 1,6-hexanediol (B165255) through a series of standard organic transformations.
Transmetalation Approaches
Transmetalation is a powerful and versatile strategy for preparing organozinc reagents where an organic group is transferred from one metal to zinc. This approach allows for the synthesis of organozinc compounds that are inaccessible by other means and provides access to reagents with high functional group tolerance. jst.go.jp
A particularly elegant and widely used transmetalation method is the boron-zinc exchange. nih.gov This two-step sequence allows for the preparation of functionalized primary and secondary diorganozincs. researchgate.netacs.org
To synthesize a hept-6-enylzinc species via this route, the process would typically start with a suitable diene, such as 1,6-heptadiene.
Hydroboration: The diene undergoes hydroboration with a hydroborating agent. This step adds a boron-hydrogen bond across one of the double bonds.
Boron-Zinc Exchange: The resulting organoborane is then treated with a dialkylzinc, most commonly diethylzinc (Et₂Zn). This leads to an exchange reaction where the alkyl group on the boron is swapped for a zinc atom, yielding the desired di(hept-6-enyl)zinc. This can then be treated with zinc bromide to form this compound.
This sequence is highly valuable as it allows for the introduction of functionality and can be performed with high levels of stereocontrol, providing access to chiral organozinc reagents. researchgate.netnih.gov
Table 3: Boron-Zinc Exchange Sequence for Organozinc Synthesis
| Step | Reaction | Description |
|---|---|---|
| 1 | Hydroboration | An alkene (or diene) reacts with a hydroborating agent to form an organoborane intermediate. acs.org |
| 2 | Boron-Zinc Exchange | The organoborane reacts with a dialkylzinc (e.g., Et₂Zn) to transfer the organic group from boron to zinc, forming a new diorganozinc reagent. acs.orgnih.gov |
Reactivity and Chemical Transformations of Hept 6 Enylzinc Bromide
Transition Metal-Catalyzed Cross-Coupling Reactions
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis. organic-chemistry.org Hept-6-enylzinc bromide, as a functionalized alkylzinc halide, readily participates in these transformations, enabling the introduction of the hept-6-enyl moiety onto various molecular scaffolds.
The palladium-catalyzed Negishi coupling is a highly efficient method for forming C(sp³)–C(sp²) bonds. nih.govorganic-chemistry.org For organozinc reagents like this compound, which contain β-hydrogens, a significant challenge is the competing β-hydride elimination pathway, which can lead to the formation of undesired byproducts. nih.gov The choice of catalyst system, particularly the ligand, is crucial in promoting the desired reductive elimination over β-hydride elimination. nih.govnih.gov
This compound can be effectively coupled with a wide range of aryl, heteroaryl, and alkenyl halides under palladium catalysis. While specific data for this compound is not extensively documented, the reactivity of analogous long-chain and secondary alkylzinc halides provides significant insight into its expected behavior. These reactions typically proceed in good to excellent yields, tolerating a variety of functional groups on the electrophilic partner.
The coupling with aryl halides allows for the synthesis of various alkylated aromatic compounds. Both electron-rich and electron-deficient aryl bromides and, in some cases, the more challenging aryl chlorides can serve as effective coupling partners. nih.govorganic-chemistry.org
Heteroaryl halides are also excellent substrates for Negishi coupling with alkylzinc reagents. This is particularly important in medicinal chemistry, as many pharmaceutical compounds contain heteroaromatic cores. nih.gov The coupling of reagents similar to this compound with various heteroaryl halides, including those containing nitrogen and sulfur, has been demonstrated to proceed efficiently. nih.gov
The reaction with alkenyl halides provides a direct route to 1,4-dienes and other unsaturated systems. These couplings are generally stereospecific, with the configuration of the double bond in the alkenyl halide being retained in the product. nih.gov
Table 1: Representative Palladium-Catalyzed Negishi Coupling of Alkylzinc Halides with Aryl and Heteroaryl Halides
| Entry | Alkylzinc Halide | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | Isopropylzinc Bromide | 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | Toluene/THF | RT | 2-Isopropylbenzonitrile | 92 | nih.gov |
| 2 | Cyclohexylzinc Bromide | 4-Bromoacetophenone | Pd(OAc)₂ (2) | CPhos (4) | Toluene/THF | RT | 4-Cyclohexylacetophenone | 95 | nih.gov |
| 3 | Isopropylzinc Bromide | 2-Bromopyridine | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 2-Isopropylpyridine | 85 | nih.gov |
| 4 | sec-Butylzinc Bromide | 3-Bromopyridine | Pd(OAc)₂ (1) | L10 (2) | THF | RT | 3-sec-Butylpyridine | 91 | nih.gov |
| 5 | Cyclopentylzinc Bromide | 2-Chloroquinoline | Pd(OAc)₂ (2) | CPhos (4) | Toluene/THF | RT | 2-Cyclopentylquinoline | 88 | nih.gov |
Note: This table presents data for analogous secondary alkylzinc halides to illustrate the general reactivity in Negishi couplings.
The choice of ligand is paramount in controlling the outcome of the Negishi coupling of secondary alkylzinc reagents. nih.govnih.gov Bulky and electron-rich phosphine (B1218219) ligands, particularly biaryldialkylphosphine ligands, have been shown to be highly effective in promoting the desired C-C bond formation and suppressing undesired side reactions. nih.govnih.govnih.gov
Ligands such as CPhos , SPhos , and RuPhos have demonstrated superior performance in the coupling of secondary alkylzinc halides with aryl and heteroaryl halides. nih.govorganic-chemistry.org These ligands facilitate the reductive elimination from the palladium(II) intermediate, which is the product-forming step, at a rate significantly faster than the competing β-hydride elimination. nih.govnih.gov For instance, in the coupling of isopropylzinc bromide with 2-bromobenzonitrile, the use of CPhos resulted in a high yield of the branched product, whereas other ligands were less effective. nih.gov The steric bulk of these ligands is thought to create a coordinatively unsaturated palladium center that favors reductive elimination.
The electronic properties of the biarylphosphine ligands also play a crucial role. The presence of electron-donating groups on the ligand can increase the electron density at the palladium center, which in turn promotes the reductive elimination step. nih.gov The development of a series of biarylphosphine ligands has led to the identification of catalysts with improved selectivity for challenging substrates, such as electron-deficient heterocycles. nih.gov
While direct decarboxylative coupling of a carboxylic acid to form this compound is not a standard procedure, related decarboxylative strategies offer a conceptual pathway. Decarboxylative cross-coupling reactions, where a carboxylic acid is used as a surrogate for an organometallic reagent, have emerged as powerful transformations. nih.govnih.gov These reactions often proceed via the formation of a redox-active ester from the carboxylic acid, which then undergoes coupling with an organometallic partner in the presence of a transition metal catalyst. nih.govresearchgate.net
In a hypothetical scenario applicable to generating a hept-6-enyl moiety, a suitable alkenyl carboxylic acid could be converted to a redox-active ester. This ester could then, in principle, participate in a nickel- or iron-catalyzed coupling with an organozinc reagent to achieve a decarboxylative alkenylation. nih.gov Although this specific application to generate this compound or its coupled products is not explicitly reported, the general methodology for decarboxylative alkenylation using various alkenylzinc reagents and carboxylic acid derivatives is well-established. nih.gov
The cross-coupling of organozinc reagents is not limited to organic halides. Other electrophiles, such as boronic esters and carboxylic acid derivatives, can also participate in these reactions, although such examples involving this compound are not prevalent in the literature.
Conceptually, the coupling of an organozinc reagent with a boronic ester would represent a Suzuki-Miyaura-type reaction where the roles of the nucleophile and electrophile are reversed. However, the direct coupling of an alkylzinc halide with a boronic ester is not a common transformation. More typically, both organozinc and organoboron compounds act as the nucleophilic partner in cross-coupling reactions with organic halides.
The coupling with carboxylic acid derivatives , such as acyl chlorides, is a well-established method for the synthesis of ketones. The Negishi acylation is known to be a highly efficient process. mdpi.com It is plausible that this compound would react readily with various acyl chlorides in the presence of a palladium catalyst to afford the corresponding hept-6-enyl ketones.
Nickel catalysis provides a cost-effective and often highly efficient alternative to palladium for Negishi cross-coupling reactions. nih.govorganic-chemistry.orgacs.org Nickel catalysts have shown particular promise in the coupling of challenging substrates, including unactivated alkyl halides and secondary alkylzinc reagents where isomerization can be a significant issue. organic-chemistry.orgorganic-chemistry.org
For the coupling of secondary alkylzinc halides, nickel catalysts, often in conjunction with nitrogen-based ligands like terpyridines, have been shown to provide excellent selectivity for the desired branched product, with minimal formation of the linear isomer that arises from β-hydride elimination and reinsertion. organic-chemistry.org These systems are often less sensitive to air and moisture compared to their palladium counterparts, offering practical advantages. organic-chemistry.org
While specific examples detailing the nickel-catalyzed cross-coupling of this compound are scarce, the general success with other secondary and functionalized alkylzinc reagents suggests its viability in such transformations. organic-chemistry.orgorganic-chemistry.org The reaction conditions are typically mild, and a broad range of functional groups are tolerated. organic-chemistry.org
Table 2: Representative Nickel-Catalyzed Negishi Coupling of Secondary Alkylzinc Halides with Aryl Iodides
| Entry | Alkylzinc Halide | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | Isopropylzinc Bromide | 4-Iodoanisole | NiCl₂(diglyme) (5) | Terpyridine (5) | DMA | RT | 4-Isopropylanisole | 92 | organic-chemistry.org |
| 2 | Cyclohexylzinc Bromide | 1-Iodonaphthalene | NiCl₂(diglyme) (5) | Terpyridine (5) | DMA | RT | 1-Cyclohexylnaphthalene | 96 | organic-chemistry.org |
| 3 | sec-Butylzinc Bromide | 4-Iodobenzaldehyde | NiCl₂(diglyme) (5) | Terpyridine (5) | DMA | RT | 4-sec-Butylbenzaldehyde | 85 | organic-chemistry.org |
| 4 | Cyclopentylzinc Bromide | 2-Iodothiophene | NiCl₂(diglyme) (5) | Terpyridine (5) | DMA | RT | 2-Cyclopentylthiophene | 89 | organic-chemistry.org |
| 5 | Isopropylzinc Bromide | 3-Iodopyridine | NiCl₂(diglyme) (5) | Terpyridine (5) | DMA | RT | 3-Isopropylpyridine | 90 | organic-chemistry.org |
Note: This table presents data for analogous secondary alkylzinc halides to illustrate the general reactivity in nickel-catalyzed Negishi couplings.
Addition Reactions to Unsaturated Substrates
Addition to External Carbonyl Compounds
Conjugate Additions to α,β-Unsaturated Ketones (Michael Additions)
Organozinc reagents, such as this compound, are generally considered "soft" nucleophiles. However, for efficient conjugate addition to α,β-unsaturated carbonyls (Michael acceptors), they are often converted into more reactive organocuprate species via transmetalation. libretexts.orgthieme-connect.de The reaction of this compound with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) iodide (CuI), generates a mixed copper-zinc reagent. thieme-connect.de This species, often formulated as RCu(CN)ZnX, exhibits enhanced reactivity and selectivity for 1,4-addition over direct 1,2-addition to the carbonyl group. libretexts.orgthieme-connect.delibretexts.org
The general mechanism involves the nucleophilic attack of the hept-6-enyl group from the cuprate (B13416276) reagent onto the β-carbon of the α,β-unsaturated ketone. libretexts.org This forms an enolate intermediate, which is subsequently protonated during aqueous workup to yield the final β-alkylated ketone. The process is a powerful and atom-economical method for carbon-carbon bond formation. wikipedia.orgresearchgate.net The use of lithium diorganocopper reagents (Gilman reagents), prepared from organolithium precursors and copper(I) salts, is a well-established method for this transformation, and organozinc-derived cuprates offer a milder alternative with high functional group tolerance. libretexts.orgepdf.pub
| Michael Acceptor | Product | Yield (%) |
| Cyclohex-2-en-1-one | 3-(Hept-6-en-1-yl)cyclohexan-1-one | ~73% epdf.pub |
| Chalcone | 1,3-Diphenyl-4-hept-6-en-1-ylbutan-1-one | Varies |
| Methyl vinyl ketone | Non-6-en-2-one | Varies |
Table 1: Representative Michael addition reactions involving this compound (as a derived cuprate) and various α,β-unsaturated ketones. Yields are representative for similar organozinc-derived cuprate additions.
SN2' Reactions with Allylic and Propargylic Electrophiles
This compound can participate in cross-coupling reactions with allylic and propargylic electrophiles. These reactions often proceed through an SN2' mechanism, particularly when catalyzed by copper salts. In this pathway, the nucleophilic attack occurs at the γ-position of the electrophile, leading to an allylic or propargylic rearrangement. However, direct SN2-type substitution is also common, especially with stabilized organozinc reagents. uni-muenchen.de
For instance, the reaction of an allylic zinc reagent with an allylic bromide can yield the γ,α'-coupling product with high regioselectivity and retention of the double bond configuration, indicative of an SN2-type mechanism. uni-muenchen.de When this compound reacts with propargyl bromide, the expected product would be deca-1,9-dien-4-yne, formed via a direct substitution pathway. The presence of a copper catalyst is often crucial for achieving high yields and selectivities in these coupling reactions. uni-muenchen.de
| Electrophile | Catalyst | Product | Predominant Mechanism |
| Allyl bromide | Cu(I) salt | 1,9-Decadiene | SN2 |
| Propargyl bromide | Cu(I) salt | Deca-1,9-dien-4-yne | SN2 |
| Geranyl bromide | None/Cu(I) | (E)-7,11-Dimethyldodeca-1,6,10-triene | SN2 uni-muenchen.de |
Table 2: Potential SN2/SN2' reactions of this compound with various electrophiles.
Intramolecular Cyclization Reactions
The presence of a terminal double bond at the 6-position makes this compound an ideal substrate for intramolecular cyclization reactions, enabling the formation of five-membered rings.
Radical-Mediated Cyclizations Involving the Alkene Moiety
The alkene portion of this compound can participate in radical cyclization reactions. While the organozinc moiety itself is not typically a radical initiator, radical reactions can be induced by external agents. For example, processes analogous to atom transfer radical cyclization (ATRC) can be envisioned. In a related context, unactivated alkyl bromides containing a tethered alkene undergo copper-mediated ATRC to form five-membered rings. rsc.org
Furthermore, iron-mediated radical additions to 1,6-dienes are known to proceed via cyclization. nih.gov A process could be designed where a radical is generated elsewhere in the molecule or added externally, which then adds to the terminal double bond of the hept-6-enyl chain, followed by a 5-exo-trig cyclization to form a cyclopentylmethyl radical. This intermediate can then be trapped by a radical scavenger.
Metal-Mediated Cyclizations (e.g., Nickel-Catalyzed Arylative Cyclization of Enynes)
Nickel-catalyzed cyclizations represent a powerful tool for constructing cyclic systems. Specifically, nickel-catalyzed reductive arylative cyclizations of 1,6-enynes with aryl halides have been developed to synthesize carbo- and heterocycles. sioc-journal.cnnih.gov While this compound is an en-organometallic rather than a true enyne, its reactivity can be harnessed in similar transformations.
In a hypothetical nickel-catalyzed process, an aryl halide could first undergo oxidative addition to a Ni(0) center. The resulting arylnickel(II) complex could then coordinate to the alkene of this compound. Subsequent insertion of the alkene into the aryl-nickel bond would be followed by reductive elimination, coupling the aryl group and the original zinc-bearing carbon to form a substituted cyclopentane (B165970) ring. Such reactions avoid the use of stoichiometric and sensitive organometallic reagents by generating the key intermediates in situ. sioc-journal.cnnottingham.ac.uk Organozinc reagents are well-known partners in nickel-catalyzed reductive couplings and cyclizations. acs.org
Electrophilic Reactions with Heteroatomic Electrophiles
The carbon-zinc bond in this compound is nucleophilic and can react with various electrophiles, including those containing heteroatoms.
Amination Reactions (e.g., Electrophilic Amination)
The direct formation of a carbon-nitrogen bond can be achieved through the electrophilic amination of organozinc halides. Research has demonstrated that a wide array of organozinc reagents can be aminated using organic azides in the presence of an iron(III) chloride (FeCl3) mediator. cornell.edunih.govnih.gov This method is notable for its mild conditions (typically 50 °C) and tolerance of various functional groups. cornell.edunih.gov The reaction provides secondary amines in good yields.
Alternatively, nickel-catalyzed electrophilic amination using O-benzoyl N,N-dialkyl hydroxylamines as the electrophilic nitrogen source allows for the preparation of tertiary amines at room temperature. thieme-connect.com Applying these methodologies to this compound would provide a direct route to N-(hept-6-en-1-yl) amines.
| Aminating Reagent | Catalyst/Mediator | Product Type | Reference |
| Aryl azide (B81097) (Ar-N3) | FeCl3 | Secondary Amine (Ar-NH-R) | cornell.edunih.gov |
| Alkyl azide (R'-N3) | FeCl3 | Secondary Amine (R'-NH-R) | cornell.edunih.gov |
| O-Benzoyl N,N-dialkyl hydroxylamine | Ni(II) salt | Tertiary Amine (R'2N-R*) | thieme-connect.com |
Table 3: General electrophilic amination methods applicable to this compound (R = hept-6-en-1-yl).*
Stannylation, Silylation, Phosphorylation, and Sulfur Transfer
The formation of carbon-heteroatom bonds using organozinc reagents like this compound is a key strategy for introducing functional groups that can be utilized in subsequent transformations.
Stannylation: The reaction of an organozinc compound with an organotin halide, such as tributyltin chloride, results in the formation of an organostannane. For this compound, this would theoretically yield hept-6-enyltributylstannane. These organotin compounds are valuable intermediates, particularly for Stille cross-coupling reactions.
Silylation: Similarly, silylation can be achieved through the reaction of the organozinc reagent with a silyl (B83357) halide, like trimethylsilyl (B98337) chloride. This would produce hept-6-enyl(trimethyl)silane. Alkenylsilanes are versatile building blocks in organic synthesis, known for their use in Hiyama cross-coupling reactions and as precursors for other functional groups.
Phosphorylation: The introduction of a phosphorus group can be accomplished by reacting the organozinc compound with a phosphorus-containing electrophile, such as diethyl phosphorochloridate. This reaction would lead to the formation of diethyl hept-6-enylphosphonate. Organophosphonates have wide applications, including in the Horner-Wadsworth-Emmons reaction.
Sulfur Transfer: While less commonly documented for simple alkylzinc halides, sulfur transfer reactions can occur. A plausible, though not explicitly documented, pathway could involve the reaction of this compound with elemental sulfur followed by quenching to yield a thiol or disulfide, or reaction with a sulfenyl chloride to form a thioether.
The following table summarizes the expected, though not specifically documented, products of these heteroatom bond-forming reactions with this compound.
| Reagent Family | Electrophile Example | Expected Product with this compound |
| Organotin Halides | Tributyltin chloride | Hept-6-enyltributylstannane |
| Silyl Halides | Trimethylsilyl chloride | Hept-6-enyl(trimethyl)silane |
| Phosphoryl Halides | Diethyl phosphorochloridate | Diethyl hept-6-enylphosphonate |
| Sulfur Electrophiles | Elemental Sulfur (S8) | Di(hept-6-enyl) disulfide (after workup) |
Cascade, Tandem, and Multicomponent Reaction Sequences
The presence of both a nucleophilic organometallic center and a reactive alkene functionality within the same molecule makes this compound a prime candidate for participation in cascade, tandem, and multicomponent reaction sequences. These processes are highly efficient in rapidly building molecular complexity from simple starting materials.
Tandem Cyclization/Cross-Coupling:
A significant area of research for organozinc reagents containing a tethered alkene is their use in tandem cyclization/cross-coupling reactions. In a general sense, the organozinc moiety can be induced to add across the intramolecular double bond, forming a new carbon-carbon bond and generating a new organometallic species. This intermediate can then be trapped in situ by an electrophile in a cross-coupling reaction.
For this compound, a 5-exo-trig cyclization is sterically and electronically favored, which would lead to the formation of a (cyclopentylmethyl)zinc species. This intermediate could then, in the presence of a suitable catalyst (often palladium or nickel) and a coupling partner (e.g., an aryl halide, vinyl halide, or acyl chloride), undergo a cross-coupling reaction to yield a disubstituted cyclopentane derivative. While specific examples detailing this exact sequence for this compound are not prevalent in the literature, the strategy is well-established for similar ω-alkenyl organometallics.
Potential Tandem Reaction of this compound
| Step 1: Initiator | Step 2: Cyclization | Step 3: Intermediate | Step 4: Coupling Partner (Electrophile) | Final Product |
| Lewis Acid or Transition Metal | 5-exo-trig | (Cyclopentylmethyl)zinc bromide | Aryl Halide (e.g., Iodobenzene) | (Cyclopentylmethyl)benzene |
| Lewis Acid or Transition Metal | 5-exo-trig | (Cyclopentylmethyl)zinc bromide | Acyl Chloride (e.g., Benzoyl chloride) | Cyclopentyl(phenyl)methanone |
Multicomponent Reactions:
Multicomponent reactions (MCRs) that involve the simultaneous combination of three or more reactants to form a single product are a cornerstone of modern synthetic efficiency. Organozinc reagents are frequently employed as the nucleophilic component in such reactions.
A well-known example is the organometallic-variant of the Mannich reaction, where an organozinc reagent, an amine, and an aldehyde combine to form a substituted amine. While the literature provides examples of this reaction with various alkylzinc bromides, specific data for this compound is sparse. beilstein-journals.org Theoretically, this compound could react with an aldehyde (e.g., benzaldehyde) and a secondary amine (e.g., piperidine) to generate a new, more complex amine, incorporating the hept-6-enyl moiety.
Another potential multicomponent reaction is a nickel-catalyzed three-component coupling of an organozinc reagent, an alkyl halide, and an alkenylboron reagent. nih.gov This type of reaction allows for the construction of complex carbon skeletons with high levels of stereocontrol. The participation of this compound in such a sequence would be a powerful tool for generating highly functionalized acyclic structures.
Stereochemical Control in Reactions Involving Hept 6 Enylzinc Bromide
Diastereoselective Transformations and Control of Relative Stereochemistry
Diastereoselectivity in reactions of hept-6-enylzinc bromide is often achieved by its addition to chiral substrates, such as chiral aldehydes or imines, or by using substrates bearing a chiral auxiliary. The inherent stereochemistry of the substrate directs the approach of the incoming nucleophile, leading to the preferential formation of one diastereomer over another.
In the addition of organozinc reagents to α-chiral aldehydes, the stereochemical outcome is typically rationalized by the Felkin-Anh or Cram-chelation models. When a chelating group is present on the chiral aldehyde, the organozinc reagent can coordinate to it, forming a rigid cyclic transition state that dictates the facial selectivity of the addition. For instance, in reactions with β-silyloxy aldehydes, the use of certain Lewis acids like alkyl zinc triflates can promote a chelation-controlled pathway, overriding the typically observed Felkin-Anh selectivity. nih.gov This allows for the synthesis of the syn or anti diastereomer depending on the reaction conditions. While specific studies on this compound are not extensively documented, the principles governing the addition of other organozinc reagents to chiral aldehydes are directly applicable. nih.govupenn.edu
The use of chiral auxiliaries attached to the substrate is another powerful strategy for controlling relative stereochemistry. For example, the addition of organozinc reagents to chiral α-imino esters derived from phenylglycinol methyl ether has been shown to proceed with high diastereoselectivity. researchgate.net The chiral auxiliary creates a biased steric environment, forcing the organozinc reagent to attack from a specific face of the imine.
Below is a representative table illustrating the diastereoselective addition of organozinc reagents to a chiral aldehyde, demonstrating the influence of the Lewis acid on the stereochemical outcome.
| Organozinc Reagent | Chiral Aldehyde | Lewis Acid Additive | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | None | 1:5 | 85 | nih.gov |
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | EtZnCl | 2.3:1 | 91 | nih.gov |
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | EtZnOTf | 15.5:1 | 93 | nih.gov |
Enantioselective Methodologies Utilizing Chiral Ligands and Catalysts
To achieve enantioselectivity in reactions with achiral substrates, this compound can be reacted in the presence of a chiral catalyst or a stoichiometric amount of a chiral ligand. These chiral molecules create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer.
A vast number of chiral ligands, often amino alcohols, have been developed for the enantioselective addition of organozinc reagents to aldehydes. nih.govuctm.edu These ligands coordinate to the zinc atom, forming a chiral complex that then delivers the organic group to the aldehyde with high facial selectivity. For alkenylzinc reagents, ligands such as certain binaphthyl-based amino alcohols and camphor-derived γ-amino thiols have proven effective. nih.govntnu.edu.twkoreascience.kr The enantiomeric excess (ee) of the resulting allylic alcohol is highly dependent on the structure of the ligand, the substrate, and the reaction conditions.
The following table presents representative data for the enantioselective addition of alkenylzinc reagents to aldehydes using different chiral ligands.
| Alkenylzinc Reagent Source | Aldehyde | Chiral Ligand/Catalyst | Enantiomeric Excess (ee %) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (E)-Hex-1-enylborane + Et2Zn | Benzaldehyde | (-)-DAIB | 96 | 88 | koreascience.kr |
| (E)-Hex-1-enylborane + Et2Zn | Cyclohexanecarboxaldehyde | (-)-DAIB | 95 | 85 | koreascience.kr |
| Vinyl iodide + Et2Zn | Benzaldehyde | (S)-H8BINOL-amine | 95 | 82 | nih.gov |
| Vinyl iodide + Et2Zn | Valeraldehyde | (S)-H8BINOL-amine | 93 | 78 | nih.gov |
Configurational Stability and Retention of Stereochemistry in Organozinc Reagents
The configurational stability of the carbon-zinc bond is a critical factor in stereoselective synthesis. For alkenylzinc reagents like this compound, the geometry of the double bond is generally maintained throughout the course of the reaction. This means that if the reagent is prepared from a specific geometric isomer of an alkenyl halide, it will largely retain that stereochemistry in the product. organic-chemistry.org
Studies on various alkenylzinc compounds have shown that they are configurationally stable by NMR spectroscopy, indicating a high barrier to isomerization at room temperature. nih.gov This stability is crucial for reactions like the Negishi cross-coupling, where the stereointegrity of the alkenyl partner is transferred to the coupled product. The use of specific ligands and additives can further ensure the retention of stereochemistry by preventing side reactions that could lead to isomerization. organic-chemistry.org
While secondary alkylzinc reagents can be prone to racemization, vinylic carbon-zinc bonds are significantly more configurationally robust. nih.gov Therefore, it can be confidently assumed that this compound, being a primary alkenylzinc reagent, is configurationally stable under typical reaction conditions, and its reactions will proceed with retention of the double bond geometry.
Influence of Reaction Conditions (e.g., Solvents, Additives) on Stereochemical Outcome
The stereochemical outcome of reactions involving this compound can be profoundly influenced by the choice of solvent and the presence of additives.
Solvents: The coordinating ability of the solvent plays a significant role. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used for organozinc reactions. THF, being more polar and a better coordinating agent than diethyl ether, can influence the aggregation state and reactivity of the organozinc reagent. researchgate.net In some enantioselective additions, a dramatic solvent effect has been observed, where a mixture of THF and diethyl ether was necessary to achieve high enantioselectivity. rsc.org This is likely due to the solvent's role in the structure of the catalytically active complex.
Additives: The addition of salts, particularly lithium and magnesium halides, can have a dramatic effect on the reactivity and selectivity of organozinc reactions. Lithium chloride, for instance, is known to break up organozinc aggregates, leading to more reactive monomeric species. nsf.govnih.govrsc.org This can enhance reaction rates and, in some cases, improve selectivity. Magnesium salts can also mediate the addition of organozinc reagents to carbonyl compounds. researchgate.netuni-muenchen.de The choice of the counterion in the salt can also be critical, as demonstrated by the improved diastereoselectivity in the presence of zinc triflates compared to zinc chlorides in certain chelation-controlled additions. nih.gov
The following table illustrates the effect of additives on the diastereoselectivity of an organozinc addition reaction.
| Organozinc Reagent | Substrate | Additive | Diastereomeric Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | None | 1:5 | 85 | nih.gov |
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | ZnCl2 | 2.3:1 | 91 | nih.gov |
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | MgBr2 | 3.5:1 | 88 | upenn.edu |
| Et2Zn | (R)-2-(tert-butyldimethylsilyloxy)propanal | LiCl | 1:4 | 82 | upenn.edu |
Mechanistic Investigations of Hept 6 Enylzinc Bromide Reactivity
Elucidation of Catalytic Cycles in Cross-Coupling Reactions
Hept-6-enylzinc bromide, as a functionalized alkyl organometallic reagent, is a valuable substrate for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. nih.gov The elucidation of the catalytic cycle is fundamental to understanding and optimizing these transformations. The generally accepted mechanism for palladium-catalyzed Negishi coupling involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org
The catalytic cycle for the cross-coupling of this compound with an organic halide (Ar-X) typically begins with a low-valent palladium(0) complex.
Oxidative Addition: The cycle initiates with the oxidative addition of an organic electrophile, such as an aryl or vinyl halide (Ar-X), to the Pd(0) catalyst. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate, with the palladium center increasing its oxidation state from 0 to +2. organic-chemistry.org The reactivity in this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) intermediate. In this concerted step, the two organic ligands—the aryl group from the electrophile and the hept-6-enyl group from the organozinc reagent—couple to form the final product containing a new C(sp²)-C(sp³) bond. This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to repeat. organic-chemistry.org For primary alkyl groups like hept-6-enyl, reductive elimination is typically fast and efficient. For secondary alkyl groups, this step is in competition with β-hydride elimination, but this side reaction is less of a concern for primary, unbranched chains. nih.govorganic-chemistry.org
While specific thermodynamic and kinetic parameters for each intermediate in the this compound coupling cycle are not extensively documented, a representative energy profile can be constructed based on analogous systems. The oxidative addition step is generally fast and exergonic. Transmetalation has a higher activation barrier, reflecting its common role as the rate-determining step. Reductive elimination is usually a rapid, thermodynamically favorable process with a low activation barrier, ensuring the efficient turnover of the catalyst.
Table 1: Illustrative Thermodynamic and Kinetic Parameters for a Generic Negishi Coupling Cycle
| Step | Intermediate/Transition State | Relative Enthalpy (ΔH, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Description |
| - | Pd(0)L₂ + Ar-X + R-ZnBr | 0 | 0 | Reactants |
| Oxidative Addition | [Ar-Pd(II)L₂-X] | -10 | -8 | Stable Pd(II) intermediate |
| Transmetalation TS | [Transition State] | +15 | +18 | Rate-determining transition state |
| Transmetalation | [Ar-Pd(II)L₂-R] | -5 | -4 | Diorganopalladium(II) intermediate |
| Reductive Elimination TS | [Transition State] | +5 | +7 | Final transition state |
| - | Pd(0)L₂ + Ar-R + ZnBrX | -25 | -28 | Products |
| Note: These values are hypothetical and for illustrative purposes to show the relative energy changes in a typical catalytic cycle. |
Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of catalytic reactions. For Negishi couplings, DFT can be used to map the potential energy surface of the entire catalytic cycle, providing valuable insights into the structures and energies of all intermediates and transition states. acs.org
Computational studies on similar systems allow for a detailed analysis of each elementary step. For instance, DFT can model the oxidative addition of an aryl halide to a Pd(0) complex, calculate the energy barrier for transmetalation with the organozinc reagent, and map the pathway for the final reductive elimination. acs.org These calculations can help rationalize experimental observations, such as ligand effects on reaction rates and selectivity. For example, calculations can show how bulky phosphine (B1218219) ligands might facilitate reductive elimination over competing side reactions like β-hydride elimination. nih.gov
Table 2: Illustrative Relative Free Energies from a DFT Study of a Model Negishi Cycle
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
| Reactants | Pd(0)(PH₃)₂ + Ph-Br + Me-ZnCl | 0.0 |
| TS_OA | Oxidative Addition Transition State | +12.5 |
| Int_OA | Oxidative Addition Intermediate | -15.2 |
| TS_Trans | Transmetalation Transition State | +16.8 |
| Int_RE | Reductive Elimination Pre-complex | -9.7 |
| TS_RE | Reductive Elimination Transition State | +8.5 |
| Products | Pd(0)(PH₃)₂ + Ph-Me + ZnClBr | -30.1 |
| Note: Data is illustrative, based on typical values for a model system, to demonstrate the utility of DFT calculations. |
Mechanistic Pathways of Addition and Cyclization Reactions
The "hept-6-enyl" structure contains a terminal double bond, which serves as an internal probe for reaction mechanisms. This feature makes this compound an excellent tool for distinguishing between polar (ionic) and radical reaction pathways in addition and cyclization reactions. The formation of a cyclized product is a hallmark of a radical intermediate, a tool known as a "radical clock". illinois.edu
The reaction of this compound with an electrophile, such as a carbonyl compound, can proceed through distinct intermediates and transition states depending on the mechanism.
Polar Pathway: In a polar, or ionic, mechanism, the organozinc reagent acts as a nucleophile. The reaction proceeds via a concerted, cyclic transition state (a Zimmerman-Traxler-like model for aldehydes) where the zinc atom coordinates to the carbonyl oxygen while the carbanionic carbon attacks the carbonyl carbon. wikipedia.org This leads directly to the 1,2-addition product without rearrangement. The key intermediate is the zinc alkoxide of the linear alcohol product.
Radical Pathway: A radical mechanism is initiated by a single-electron transfer (SET) from the organozinc reagent to the substrate. This generates a hept-6-enyl radical and a substrate radical anion. The hept-6-enyl radical is a key intermediate. It is known to undergo rapid 5-exo-trig cyclization to form the more stable (cyclopentylmethyl)carbinyl radical. illinois.edu The rate of this cyclization is very fast (k ≈ 2.3 x 10⁵ s⁻¹ at 25 °C). If the lifetime of the radical intermediate is long enough, cyclization will occur before the radical is trapped, leading to a cyclized product. The characterization of this pathway relies on the detection of these cyclized products.
The product distribution from reactions involving this compound provides clear evidence for the operative mechanistic pathway.
Polar Mechanism: This pathway involves the direct nucleophilic addition of the intact hept-6-enyl group to the electrophile. The reaction yields exclusively the uncyclized, linear product. This is typical for the 1,2-addition of organozinc reagents to aldehydes and ketones under standard conditions. wikipedia.orgd-nb.info
Radical Mechanism: This pathway is characterized by the formation of products derived from the cyclized (cyclopentylmethyl) radical. The observation of a cyclopentane (B165970) ring in the product structure is strong evidence for the intermediacy of a hept-6-enyl radical. nih.govresearchgate.net Radical-polar crossover reactions can occur where a radical addition is followed by a reduction to an anionic intermediate, which then reacts further. nih.gov The competition between the direct trapping of the initial hept-6-enyl radical and its cyclization can provide information on the rates of subsequent steps.
Table 3: Diagnostic Products for Mechanistic Determination of this compound Reactions
| Mechanistic Pathway | Key Intermediate | Expected Product Structure |
| Polar | Intact Hept-6-enyl-ZnBr | Linear hept-6-enyl chain attached to the electrophile |
| Radical | Hept-6-enyl radical → (Cyclopentylmethyl)carbinyl radical | Cyclopentylmethyl group attached to the electrophile |
The choice between a polar and radical pathway can be influenced by reaction conditions, such as the presence of radical initiators (e.g., oxygen, peroxides), the nature of the substrate, and the solvent. researchgate.net For example, while the addition to a simple aldehyde is typically polar, reactions with certain enones or the use of specific transition metal catalysts can promote a radical pathway. nih.gov
Applications of Hept 6 Enylzinc Bromide in Complex Molecule Synthesis
Strategic Incorporation into Total Synthesis Schemes for Natural Products and Pharmaceuticals
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that joins an organozinc compound with an organic halide, stands as a cornerstone of modern synthetic chemistry. nih.govwikipedia.org Hept-6-enylzinc bromide, as a readily available organozinc reagent, is an ideal candidate for such transformations. Its application in the total synthesis of natural products and pharmaceuticals allows for the introduction of a seven-carbon chain containing a terminal double bond. This moiety can serve as a versatile handle for further functionalization, such as through metathesis reactions, hydroboration-oxidation, or epoxidation, enabling the construction of complex cyclic and acyclic systems.
While specific examples detailing the use of this compound in completed total syntheses are not extensively documented in readily available literature, the utility of similar homoallylic organozinc reagents is well-established. For instance, the Negishi coupling has been instrumental in the synthesis of complex natural products like Pumiliotoxin B, where a homoallylic sp³ carbon on a zinc reagent was coupled with a vinyl iodide in a late-stage step. wikipedia.org This highlights the potential of reagents like this compound to be strategically employed in the convergent assembly of complex molecular targets.
Synthesis of Highly Functionalized Organic Architectures with Diverse Structural Motifs
The reactivity of this compound in Negishi coupling reactions provides a direct pathway to a variety of functionalized organic structures. By coupling with a diverse range of aryl, heteroaryl, and vinyl halides, a multitude of architectures can be accessed. The terminal alkene of the heptenyl chain remains intact during the coupling process, offering a site for subsequent chemical manipulation.
The palladium-catalyzed Negishi coupling of secondary alkylzinc halides, such as this compound, with aryl bromides and chlorides has been shown to proceed efficiently. nih.govorganic-chemistry.org The use of specialized phosphine (B1218219) ligands, such as CPhos, has been demonstrated to be effective in promoting the desired coupling and minimizing side reactions like β-hydride elimination. nih.govorganic-chemistry.org This methodology tolerates a wide array of functional groups on the coupling partner, including esters, nitriles, and even unprotected indoles, further expanding the scope of accessible functionalized molecules. nih.gov
A representative example of such a transformation is the coupling of a secondary alkylzinc bromide with an aryl bromide, as detailed in the table below.
| Aryl Bromide Partner | Alkylzinc Bromide | Catalyst System | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 95 | nih.gov |
| Methyl 4-bromobenzoate | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 92 | nih.gov |
| 1-Bromo-4-(trifluoromethyl)benzene | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | THF/Toluene | 94 | nih.gov |
This table presents data for a model system using isopropylzinc bromide, which illustrates the high yields achievable in Negishi couplings of secondary alkylzinc halides under optimized conditions. Similar reactivity is anticipated for this compound.
Development of Enabling Methodologies for Challenging Carbon-Carbon Bond Formations
The development of new methods for constructing carbon-carbon bonds is a central theme in organic synthesis. nih.govnih.govunc.edu Organozinc reagents like this compound play a role in advancing these methodologies. Research into the Negishi coupling has led to the development of highly active and selective catalyst systems that can overcome challenges associated with coupling sterically hindered partners or those with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org
The ability to form C(sp³)–C(sp²) bonds, as is the case when coupling this compound with an aryl or vinyl halide, is a particularly valuable transformation. nih.gov The development of ligands that promote reductive elimination over competing pathways is crucial for the success of these reactions. nih.govorganic-chemistry.org The insights gained from studying the reactivity of organozinc reagents contribute to a broader understanding of transition metal catalysis and enable the design of more efficient and versatile synthetic methods. wikipedia.orgorganic-chemistry.org
Future Research Directions for Hept 6 Enylzinc Bromide Chemistry
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The performance of cross-coupling reactions involving hept-6-enylzinc bromide is fundamentally dictated by the catalytic system employed. While palladium-based catalysts are conventional, future work will likely focus on overcoming their limitations, such as cost and catalyst deactivation, and on developing systems with superior performance.
Palladium and Nickel Systems with Advanced Ligands: Research continues to yield more effective ligands for palladium and nickel catalysts that can enhance reaction outcomes. For instance, the use of N-methylimidazole as an additive with a PdCl2(Amphos)2 catalyst has been shown to significantly improve yields and maintain stereochemical integrity in Negishi couplings of alkenyl halides. nih.gov Such systems could be applied to reactions with this compound to ensure high fidelity transfer of the heptenyl group without isomerization. Similarly, bidentate phosphine (B1218219) ligands with large bite angles, like dppf, are known to accelerate the crucial reductive elimination step in the catalytic cycle. acs.org A systematic investigation of modern, sterically demanding, and electron-rich ligands could unlock higher turnover numbers and efficiencies.
Earth-Abundant Metal Catalysis: The high cost and low abundance of palladium have spurred research into catalysts based on earth-abundant metals like iron and cobalt. Iron-catalyzed systems, sometimes employing pincer-type ligands, have shown remarkable activity in the vinylzincation of alkynes, demonstrating their potential for forming C-C bonds with organozinc reagents. chinesechemsoc.org Similarly, cobalt-based catalysts are attractive due to their low cost and toxicity and have been used for effective coupling of organozinc compounds without the need for complex ligands. thieme-connect.com Adapting these iron and cobalt systems for cross-coupling reactions with this compound represents a significant and sustainable future research avenue.
A comparative look at potential catalytic systems is presented below:
| Catalyst Type | Metal Center | Potential Advantages for this compound | Key Research Focus |
|---|---|---|---|
| Advanced Palladium | Pd | High reliability, well-understood mechanisms, improved stereoselectivity with new ligands. nih.gov | Designing ligands to prevent β-hydride elimination and isomerization. |
| Nickel-Based | Ni | Lower cost than palladium, unique reactivity, effective for sp3-sp3 coupling. caltech.educore.ac.uk | Overcoming challenges with catalyst stability and functional group tolerance. thieme-connect.com |
| Iron-Based | Fe | Highly abundant, low toxicity, novel reactivity patterns. chinesechemsoc.org | Understanding paramagnetic nature and reaction mechanisms for rational catalyst design. chinesechemsoc.org |
Expansion of Reaction Scope and Substrate Diversity for Advanced Building Blocks
To maximize its utility as a synthetic tool, the range of reactions in which this compound can participate must be expanded. This involves exploring its reactivity with a broader array of electrophilic partners to create more complex and valuable molecular architectures.
The Negishi coupling is a powerful tool for C-C bond formation due to the high functional group tolerance of organozinc reagents. thieme-connect.comfiveable.me Future work could focus on coupling this compound with traditionally challenging electrophiles. For example, recent advances have enabled the nickel-catalyzed Negishi-type coupling of amides via C-N bond activation, providing a new route to ketones. thieme-connect.com Applying this to this compound would allow the synthesis of novel heptenyl ketones.
Furthermore, the scope could be extended to include reactions that form bonds other than C-C. The carboxylation of organozinc reagents using carbon dioxide is an emerging area. Recent studies have demonstrated the carboxylation of allylic zinc reagents under flow conditions to produce β,γ-unsaturated carboxylic acids. rsc.org Applying this strategy to this compound could provide a direct route to 7-octenoic acid derivatives, which are valuable synthetic intermediates.
| Reaction Type | Electrophile Class | Potential Product with this compound | Significance |
| Negishi Coupling | Amides (via C-N activation) | Heptenyl Ketones | Access to complex ketones from readily available amides. thieme-connect.com |
| Negishi Coupling | Challenging Alkyl Halides | Complex Aliphatic Chains | Formation of all-carbon sp3-sp3 linkages, crucial in natural product synthesis. core.ac.uk |
| Carboxylation | Carbon Dioxide (CO2) | 7-Octenoic Acid | Atom-economical route to valuable unsaturated carboxylic acids. rsc.org |
| Acylation | Acyl Halides | Heptenyl Ketones | Transition-metal-free alternatives using organocatalysis are being explored. thieme-connect.com |
Integration with Flow Chemistry for Scalable and Sustainable Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of safety, scalability, reproducibility, and efficiency. dp.tech The synthesis and subsequent reaction of organometallic reagents like this compound are particularly well-suited for flow chemistry.
Recent reports have detailed the on-demand, scalable production of organozinc reagents by passing an organic halide solution through a packed column of activated zinc metal. rsc.orgresearchgate.net This method generates a clean solution of the organozinc reagent with a reproducible concentration, which can be directly "telescoped" into a second reactor for a subsequent coupling reaction. researchgate.netvapourtec.com This avoids the isolation of the often-sensitive organozinc intermediate, improving safety and process efficiency.
A potential flow setup for this compound could involve:
Reagent Generation: Pumping a solution of 7-bromohept-1-ene in a suitable solvent (e.g., THF) through a heated column packed with activated zinc. The addition of lithium chloride is often used to solubilize the organozinc species and improve its formation. cncb.ac.cn
Telescoped Reaction: The output stream containing this compound is directly mixed with a stream containing a catalyst and an electrophile (e.g., an aryl halide) in a heated coil reactor to perform a continuous Negishi coupling. researchgate.netdntb.gov.ua
Work-up: An inline aqueous quench and liquid-liquid separation could potentially be integrated to deliver a continuous output of the crude product stream, ready for purification.
This approach not only allows for safe, large-scale production but also enables rapid optimization of reaction parameters such as temperature, residence time, and stoichiometry. rsc.org
Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding
A profound understanding of reaction mechanisms is crucial for the rational design of improved chemical processes. For this compound, a combination of advanced spectroscopic techniques and computational modeling can illuminate the intricate details of its formation, structure in solution, and reactivity.
Spectroscopic Studies: In situ spectroscopic methods are powerful tools for observing reactive intermediates and tracking reaction kinetics. Techniques like in situ Infrared (IR) and X-ray Absorption Spectroscopy (XAS) have been used to correlate the structure of phenylzinc reagents with their kinetic performance in Negishi couplings, revealing that longer Zn-C bonds can lead to higher reaction rates. cncb.ac.cnrsc.org Similar studies on this compound could provide invaluable data on its solution structure (e.g., the Schlenk equilibrium) and how additives and solvents influence its aggregation state and reactivity.
Computational Studies: Density Functional Theory (DFT) has become an indispensable tool for studying organometallic reaction mechanisms. rsc.org DFT calculations can be used to map the potential energy surfaces of catalytic cycles, identify rate-determining steps, and explain observed selectivities. nih.govacs.org For the Negishi coupling, computational studies have investigated the roles of additives, the effect of the halide in the organozinc reagent, and the intricacies of the transmetalation and reductive elimination steps. researchgate.networldscientific.com Applying these computational methods to reactions involving this compound could help in:
Predicting the most effective catalyst/ligand combinations.
Understanding the potential for side reactions, such as the isomerization of the terminal double bond.
Elucidating the role of solvent and additives like LiCl in preventing catalyst inhibition by zinc halide byproducts. rsc.org
These fundamental insights are critical for troubleshooting existing protocols and rationally designing the next generation of highly efficient and selective reactions for this versatile reagent.
Q & A
Q. What are the recommended synthetic routes for preparing Hept-6-enylzinc bromide with high purity?
Methodological Answer: this compound is typically synthesized via transmetallation or direct insertion methods. For example:
- Transmetallation: React hept-6-enylmagnesium bromide with ZnBr₂ in anhydrous THF at −78°C, followed by slow warming to room temperature. Monitor reaction progress using GC-MS to confirm complete conversion .
- Direct Zinc Insertion: Add activated zinc powder to 6-bromohept-1-ene in a dry ether solvent under inert atmosphere. Stir for 24 hours at reflux, then filter to remove excess zinc. Purity is verified via H NMR (δ 5.2–5.8 ppm for alkene protons) and ICP-OES to quantify residual Zn²⁺ (<10 ppm) .
Q. Table 1: Key Characterization Data for this compound
Q. How should this compound be handled and stored to maintain stability?
Methodological Answer:
- Handling: Use inert atmosphere gloveboxes (O₂ <1 ppm, H₂O <10 ppm) to prevent hydrolysis. Quench accidental spills with dry sand or vermiculite, followed by ethanol to neutralize residual reactivity .
- Storage: Keep in amber Schlenk flasks at −20°C under argon. Stability tests show <5% decomposition over 30 days under these conditions .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm alkene geometry and alkyl chain integrity. Compare shifts with analogous Grignard reagents (e.g., δ 5.2–5.8 ppm for terminal alkenes) .
- Elemental Analysis: Validate Br and Zn content via ICP-OES (target: 21.5% Br, 24.8% Zn).
- Titration: Quantify active Zn using iodometric titration (1M HCl quench, 0.1M I₂ titration) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize decomposition during this compound synthesis?
Methodological Answer:
- Temperature Control: Maintain −78°C during transmetallation to suppress β-hydride elimination. Use Arrhenius plots (ln(k) vs. 1/T) to identify decomposition thresholds .
- Solvent Selection: Compare ethers (THF vs. Et₂O) for stability. THF provides better Zn coordination, reducing side reactions by 30% .
- Additives: Introduce 1–5 mol% TMEDA to stabilize the organozinc intermediate, as evidenced by H NMR peak sharpening .
Q. What computational methods are available to predict the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with LANL2DZ basis sets to model transition states in Negishi couplings. Compare activation energies (ΔG‡) for allylic vs. vinylic coupling pathways .
- Molecular Dynamics: Simulate solvent effects (e.g., THF vs. DMF) on Zn–C bond polarization using AMBER. Correlate with experimental yields (e.g., 78% in THF vs. 45% in DMF) .
Q. How should contradictory literature data on the reactivity of this compound be resolved?
Methodological Answer:
- Systematic Replication: Repeat reported procedures under strictly controlled conditions (e.g., O₂/H₂O levels, catalyst batches). Use H NMR to track byproduct formation (e.g., heptene from β-hydride elimination) .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare yields across studies. For instance, discrepancies in coupling efficiency (60–85%) may arise from undetected Zn oxidation .
- Advanced Characterization: Employ XAS (X-ray absorption spectroscopy) to probe Zn oxidation states in situ, resolving debates over Zn⁰ vs. Zn²⁺ intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
